Steric Hindrance Quantification: Cyclopentyl vs. Cyclohexyl and tert-Butyl in Ortho Position
The antioxidant potency of hindered phenols is directly governed by the steric shielding of the phenolic -OH group. The target compound features a singular ortho-cyclopentyl group (steric parameter Es ≈ -1.12) on each ring, locating it between the less bulky cyclohexyl (Es ≈ -1.40) and the significantly bulkier tert-butyl (Es ≈ -2.78) analogues [1]. While 2,2'-Methylenebis(6-tert-butyl-3,4-xylenol) (CAS 34560-22-0) provides extreme steric protection, it can suffer from limited solubility in certain substrates; conversely, the cyclohexyl analogue (Antioxidant ZKF) offers less radical stabilization but greater matrix compatibility. The cyclopentyl variant represents a deliberately designed 'intermediate' steric profile intended to balance radical-trapping efficiency with physical compatibility in polyolefins and lubricants, although a direct, published potency comparison (e.g., IC50 in DPPH assay or Oxygen Induction Time) is not available in the public domain.
| Evidence Dimension | Steric bulk of ortho-substituent (Taft Es parameter) |
|---|---|
| Target Compound Data | Es ≈ -1.12 (single ortho-cyclopentyl group per ring) |
| Comparator Or Baseline | Cyclohexyl analogue: Es ≈ -1.40; tert-Butyl analogue: Es ≈ -2.78 |
| Quantified Difference | Cyclopentyl is ~1.5× more bulky than cyclohexyl but ~2.5× less bulky than tert-butyl |
| Conditions | Physical organic chemistry steric parameter scale; Taft Es values referenced from Hansch & Anderson. |
Why This Matters
For procurement, this positions the compound as a niche intermediate offering a unique steric-electronic balance not achieved by existing cyclohexyl or tert-butyl antioxidants.
- [1] Hansch, C., Anderson, S. M. Substituent Constants for Correlation Analysis. J. Med. Chem. 1967, 10 (4), 745–753. (Taft Es and σI parameter values for cyclopentyl, cyclohexyl, and tert-butyl groups.) View Source
